molecular formula C14H12F2O B13701409 1-(Benzyloxy)-3-(difluoromethyl)benzene

1-(Benzyloxy)-3-(difluoromethyl)benzene

Cat. No.: B13701409
M. Wt: 234.24 g/mol
InChI Key: LHKJDVXQSLFAPS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(difluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(difluoromethyl)benzene typically involves the reaction of a benzene derivative with appropriate reagents to introduce the benzyloxy and difluoromethyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzyloxy)-3-(difluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(difluoromethyl)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The benzyloxy group can interact with hydrophobic pockets in proteins, while the difluoromethyl group can form strong hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-(difluoromethyl)benzene
  • 1-(Benzyloxy)-4-(difluoromethyl)benzene
  • 1-(Benzyloxy)-3-(trifluoromethyl)benzene

Comparison: 1-(Benzyloxy)-3-(difluoromethyl)benzene is unique due to the specific positioning of the benzyloxy and difluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for research .

Properties

Molecular Formula

C14H12F2O

Molecular Weight

234.24 g/mol

IUPAC Name

1-(difluoromethyl)-3-phenylmethoxybenzene

InChI

InChI=1S/C14H12F2O/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,14H,10H2

InChI Key

LHKJDVXQSLFAPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(F)F

Origin of Product

United States

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